molecular formula C6H16ClNO2S B1527901 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride CAS No. 947664-96-2

2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride

Cat. No.: B1527901
CAS No.: 947664-96-2
M. Wt: 201.72 g/mol
InChI Key: YHZAXXFGKJJFPO-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride is a specialized organic compound that integrates a tert-butylsulfonyl moiety with an ethylamine backbone, making it a valuable intermediate in synthetic and medicinal chemistry research. Its structure features a strongly electron-withdrawing sulfonyl group adjacent to a tertiary carbon center, which can influence the compound's reactivity and interaction with biological targets. The primary application of this compound is as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and biochemical probes. Researchers utilize its amine and sulfonyl functional groups for further chemical modifications, such as amide bond formation or nucleophilic substitution reactions. The hydrochloride salt form enhances the compound's stability and solubility in various aqueous and organic solvent systems, facilitating its use in laboratory settings. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-tert-butylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2,3)10(8,9)5-4-7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZAXXFGKJJFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride generally involves two main stages:

Detailed Preparation Methods

Method Based on Substitution Reaction Catalysis in Organic Solvent

A notable industrially scalable method involves:

  • Step 1 : Reacting halogenated compounds with amine-containing sulfonyl precursors in an organic solvent under substitution reaction catalysis. The halogen (X) is typically chlorine or bromine, and the metal (M) is an alkali or alkaline earth metal facilitating the substitution reaction.
  • Step 2 : The intermediate compound formed is then reacted with an acidic aqueous solution (commonly hydrochloric acid) to yield the hydrochloride salt of 2-(2-Aminoethanesulfonyl)-2-methylpropane.

Reaction Conditions:

  • Temperature range: 0°C to 160°C, preferably 80°C to 120°C.
  • Reaction time: 4 to 36 hours.
  • Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm completion.

Post-reaction processing:

  • Cooling to room temperature.
  • Filtration and drying of the precipitated hydrochloride salt.
  • Optional concentration and recrystallization in ethanol to improve purity.

This method is advantageous due to low environmental impact, cost-effective raw materials, and suitability for large-scale production.

Microwave-Assisted Synthesis and Multi-Step Organic Transformations

In a more complex synthetic route documented in patent WO2018011163A1:

  • The preparation involves multiple steps including protection and deprotection of amine groups, sulfonation, and substitution reactions.
  • Microwave-assisted reactions are employed to accelerate reaction rates.
  • Organic solvents such as methanol and ethyl acetate are used with bases like sodium hydroxide.
  • Extraction and drying steps follow to isolate intermediates and the final product.

This method is more suited for specialized laboratory synthesis and complex derivatives but demonstrates the versatility of synthetic routes available.

Sulfonylation via Chlorosulfonic Acid and Subsequent Amination

A method related to sulfonamide synthesis (though for a related compound) involves:

  • Chlorosulfonation of an aromatic precursor in dichloromethane with temperature control between −30°C and +30°C.
  • The sulfochloride intermediate is then converted to sulfonamide by reaction with ammonia or amines.
  • Crystallization and purification steps include ethanol precipitation and acetone reflux.

While this method is specific to aromatic sulfonamides, the principles of chlorosulfonation and amination are relevant to sulfonyl amine hydrochloride preparation.

Data Table: Comparative Summary of Preparation Methods

Method Description Key Reagents/Conditions Advantages Limitations Reference
Substitution reaction catalysis in organic solvent Halogenated compound, amine sulfonyl precursor, HCl, 80-120°C, 4-36 h Low cost, environmentally friendly, scalable Moderate reaction time
Microwave-assisted multi-step synthesis Methanol, NaOH, organic solvents, microwave Accelerated reactions, versatile Complex steps, specialized equipment
Chlorosulfonation followed by amination Chlorosulfonic acid, dichloromethane, ammonia, low temp High yield, direct sulfonamide formation Specific to aromatic sulfonamides

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Scientific Research Applications

2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is commonly employed as a reagent in organic synthesis, as a building block for the preparation of more complex molecules, and as a probe in biochemical studies.

Applications in Chemistry: In chemistry, the compound is used to study reaction mechanisms and to develop new synthetic routes for the production of pharmaceuticals and other chemicals.

Applications in Biology: In biological research, this compound is used as a tool to investigate enzyme activities and protein interactions. It can act as an inhibitor or a substrate in various biochemical assays.

Applications in Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a valuable candidate for drug discovery and development.

Applications in Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can serve as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. In biochemical assays, it may target specific enzymes or proteins, while in drug development, it may interact with receptors or other cellular components.

Comparison with Similar Compounds

The following compounds share structural motifs with 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride, such as substituted propane backbones, amino groups, or sulfonyl functionalities. Key differences in functional groups, solubility, and reactivity are highlighted.

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Reference
This compound C₆H₁₅ClN₂O₂S 214.71 Amino, sulfonyl, hydrochloride High polarity, likely water-soluble
2-Amino-2-methylpropanol hydrochloride C₄H₁₂ClNO 125.60 Amino, hydroxyl, hydrochloride mp 202–203°C; soluble in polar solvents
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S 307.80 Amino, ester, sulfonyl, hydrochloride Moderate solubility in organic solvents
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride C₈H₁₉ClN₂O 194.71 Amino, amide, hydrochloride Likely solid at RT; hydrogen-bonding capacity

Key Observations:

  • Sulfonyl vs.
  • Sulfonyl Placement: Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride () has a sulfonyl group on a phenyl ring, which may reduce solubility in water compared to the aliphatic sulfonyl group in the target compound .
  • Amide vs.

Reactivity and Stability

Table 2: Reactivity Comparisons
Compound Name Reactivity Features Reference
This compound Likely resistant to nucleophilic attack due to electron-withdrawing sulfonyl group
2-Methylpropane (from atmospheric studies) High reactivity with HO radicals (k = 4.92 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 305 K)
2-Amino-2-methylpropanol hydrochloride Susceptible to oxidation at the hydroxyl group under acidic conditions

Key Observations:

  • HO Radical Reactivity : Alkanes like 2-methylpropane react rapidly with HO radicals, but the sulfonyl group in the target compound may reduce such reactivity by stabilizing the molecule through electron withdrawal .
  • Oxidative Stability: The hydroxyl group in 2-Amino-2-methylpropanol hydrochloride makes it prone to oxidation, whereas the sulfonyl group in the target compound may confer greater stability .

Biological Activity

2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride, also known as Sulfamethoxazole , is a sulfonamide antibiotic that exhibits significant biological activity. This compound has been studied for its mechanism of action, pharmacological properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C5H12ClN1O2S1
  • CAS Number : 947664-96-2

Sulfamethoxazole functions primarily as an inhibitor of dihydropteroate synthase , an enzyme critical for bacterial folate synthesis. By inhibiting this enzyme, sulfamethoxazole disrupts the production of folate, which is essential for nucleic acid synthesis in bacteria. This leads to bacteriostatic effects, preventing bacterial growth and replication.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : Often used in combination with trimethoprim to enhance efficacy (cotrimoxazole).
  • Therapeutic Uses : Commonly prescribed for urinary tract infections, respiratory infections, and certain types of pneumonia.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that sulfamethoxazole exhibits potent activity against Escherichia coli strains resistant to other antibiotics. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of other sulfonamides .
  • Combination Therapy :
    • Research published in Clinical Microbiology Reviews highlighted the effectiveness of sulfamethoxazole when combined with trimethoprim. This combination was shown to reduce the risk of treatment failure in patients with complicated urinary tract infections .
  • Resistance Patterns :
    • A study in Antibiotics journal examined resistance patterns among clinical isolates and found that while resistance to sulfamethoxazole is increasing, the combination therapy still retains efficacy against many resistant strains .

Table 1: Antibacterial Spectrum of Sulfamethoxazole

Bacterial StrainSensitivity (MIC µg/mL)
Escherichia coli4
Streptococcus pneumoniae0.5
Staphylococcus aureus8
Klebsiella pneumoniae16

Table 2: Clinical Applications

ConditionDosage (mg/day)Notes
Urinary Tract Infection800/160Commonly used
Pneumocystis jirovecii Pneumonia15-20 mg/kgHigh-dose required
Traveler's Diarrhea800/160Effective prophylaxis

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (reflux conditions) improve reaction rates but may degrade heat-sensitive intermediates.
  • pH Control : Acidic conditions stabilize intermediates and prevent unwanted side reactions (e.g., hydrolysis of nitriles) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures >95% purity .

Advanced: How can computational chemistry resolve contradictions in kinetic data for radical-mediated degradation pathways?

Methodological Answer :
Conflicting rate coefficients for hydroxyl radical (HO•) reactions (e.g., HO• + 2-methylpropane) can arise from experimental setups or reference compound inconsistencies. To address this:

  • Quantum Mechanics/Molecular Dynamics (QM/MD) : Model transition states to predict activation energies and compare with experimental Arrhenius parameters .

  • Cross-Validation : Use multiple reference compounds (e.g., H₂, CO, propane) in absolute rate studies to minimize systematic errors. For example:

    Reference CompoundkHOk_{\text{HO}} (cm³ molecule⁻¹ s⁻¹)Ratio to Target Compound
    H₂7.87×10137.87 \times 10^{-13}20
    CO1.46×10131.46 \times 10^{-13}23.5
    Data from competitive kinetic experiments under controlled conditions (e.g., 793 K, UV irradiation) .

Basic: What analytical techniques are essential for characterizing aminoalkyl sulfonate hydrochlorides?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure (e.g., sulfonyl group resonance at δ 3.1–3.5 ppm; amine protons at δ 1.2–1.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₅H₁₃ClN₂O₂S: 209.04 m/z) and detects impurities .
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying solid-state stability .

Advanced: How can researchers optimize receptor-ligand binding studies involving aminoalkyl derivatives?

Methodological Answer :
For compounds like 2-amino-1-(4-chlorophenyl)ethanol hydrochloride:

  • Docking Simulations : Use software (e.g., AutoDock Vina) to predict binding affinities to serotonin/dopamine receptors. Validate with in vitro assays (e.g., radioligand displacement) .

  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., chloro vs. fluoro groups) to assess electronic effects on receptor modulation. Example findings:

    SubstituentReceptor Affinity (IC₅₀, nM)
    4-Cl120 ± 15
    2,4-diF85 ± 10
    Data from competitive binding assays using HEK-293 cells expressing human receptors .

Basic: What storage conditions ensure the stability of aminoalkyl sulfonate hydrochlorides?

Q. Methodological Answer :

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or thermal degradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochlorides are hygroscopic .
  • Light Protection : Amber glass vials prevent photolytic decomposition of sulfonyl groups .

Advanced: How do steric and electronic effects influence nucleophilic substitution reactions in sulfonate derivatives?

Q. Methodological Answer :

  • Steric Effects : Bulky groups (e.g., 2-methylpropane) reduce reaction rates by hindering nucleophile access. Example:

    Substratekrelk_{\text{rel}} (vs. CH₃SO₂Cl)
    (CH₃)₃C-SO₂Cl0.04
    CH₃CH₂-SO₂Cl1.00
    Data from competitive kinetic studies with piperidine as the nucleophile .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance sulfonyl chloride reactivity by polarizing the S–O bond .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride
Reactant of Route 2
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride

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